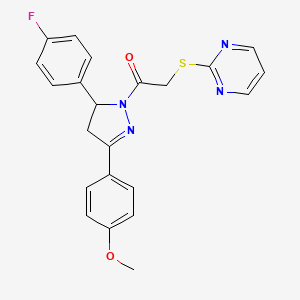

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Description

The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a pyrazoline derivative with a substituted dihydropyrazole core. Pyrazolines are heterocyclic compounds widely studied for their diverse biological activities, including antibacterial, antifungal, antioxidant, and analgesic properties . Structurally, this compound features:

- A 4,5-dihydro-1H-pyrazole ring substituted with 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups at positions 5 and 3, respectively.

- A pyrimidin-2-ylthio moiety attached via a thioether linkage to the ethanone group.

The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the 4-methoxyphenyl substituent may improve solubility and modulate electronic effects .

Synthesis likely follows established pyrazoline protocols, such as cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, followed by functionalization of the thioether group .

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2S/c1-29-18-9-5-15(6-10-18)19-13-20(16-3-7-17(23)8-4-16)27(26-19)21(28)14-30-22-24-11-2-12-25-22/h2-12,20H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINJYWDKAAEWGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone typically begins with the construction of the pyrazole ring. This is often achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. The pyrimidinylthioethanone fragment is introduced through a nucleophilic substitution reaction where a pyrimidine thiol reacts with a suitable electrophilic ethanone derivative.

Industrial Production Methods: For large-scale industrial synthesis, the process is streamlined to optimize yield and reduce costs. This often involves the use of automated continuous-flow reactors, which allow for precise control over reaction conditions and can significantly enhance reaction efficiency. Solvent choices are crucial, with dichloromethane and ethanol being common due to their ability to dissolve a wide range of intermediates and products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone can undergo various chemical transformations:

Oxidation: This compound can be oxidized by reagents such as potassium permanganate or hydrogen peroxide, potentially leading to hydroxylated derivatives.

Reduction: Reduction reactions, often with sodium borohydride or lithium aluminum hydride, may result in the corresponding alcohols or amines.

Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents to the aromatic rings, altering the compound's chemical properties.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for halogenation reactions. Typical reaction conditions involve ambient to slightly elevated temperatures and solvent systems that stabilize both the reactants and products.

Major Products Formed: Major products from these reactions can vary widely, including hydroxylated, aminated, or halogenated derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone serves as a building block for synthesizing more complex molecules. Its structural motifs are often exploited in the design of novel ligands and catalysts.

Biology: Biologically, this compound has shown potential as a pharmaceutical precursor. Its analogs are investigated for their activities as enzyme inhibitors, receptor modulators, and potential therapeutic agents in treating diseases.

Medicine: In medicine, research is focused on its use in drug development. Modifying its structure can lead to new compounds with enhanced biological activity or reduced side effects.

Industry: Industrial applications include its use in the development of specialty chemicals and materials with unique properties, such as improved thermal stability or specific electronic characteristics.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone involves interactions with specific biological targets. These may include enzyme inhibition through binding to active sites, modulation of receptor activities, or interference with signal transduction pathways. The pyrimidinylthio group, in particular, is known to engage in hydrogen bonding and hydrophobic interactions, which are critical for biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

*Calculated based on molecular formulas from evidence.

Key Findings:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may confer greater metabolic stability compared to the 4-chlorophenyl analog , as fluorine’s smaller atomic radius and stronger C-F bond reduce susceptibility to oxidative degradation.

Synthetic Flexibility: Pyrazoline cores are typically synthesized via cyclocondensation of chalcones with hydrazine hydrate . For example, 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was prepared in ethanol with sodium ethoxide , while the target compound’s pyrimidine-thioether moiety likely requires post-cyclization S-alkylation .

Crystallographic Insights: Pyrazoline derivatives with 4-methoxyphenyl substituents exhibit planar dihydropyrazole rings and intermolecular C-H···O interactions, as seen in 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone . The target compound’s pyrimidine-thioether group may introduce steric hindrance, altering packing efficiency compared to simpler analogs.

Biological Potential: While direct data for the target compound are absent, structurally related pyrazolines with 4-fluorophenyl and sulfur-containing groups (e.g., ) show antimicrobial and anticancer activities. The pyrimidine-thioether moiety may target kinase enzymes, analogous to pyrimidine-containing drugs like imatinib .

Biological Activity

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrimidin-2-ylthio)ethanone is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C27H24FN3O2S

- Molecular Weight : 473.56 g/mol

- CAS Number : 536702-12-2

- LogP : 5.575, indicating significant lipophilicity which may influence its bioavailability.

Pharmacological Activity

Research indicates that compounds similar to this structure exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the fluorophenyl and methoxyphenyl groups may enhance this effect by improving binding affinity to target proteins involved in tumor growth.

- Antimicrobial Properties : Pyrazole compounds are known for their antibacterial and antifungal properties. The thioether linkage in this compound may contribute to its ability to disrupt microbial cell membranes.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Interaction with various receptors, potentially including those involved in apoptosis pathways, could explain its anticancer effects.

- Oxidative Stress Induction : Some studies suggest that pyrazole derivatives can induce oxidative stress in cells, leading to increased apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazole derivatives on various cancer cell lines, including breast and prostate cancers. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of related pyrazole compounds was assessed against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antibacterial properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C27H24FN3O2S |

| Molecular Weight | 473.56 g/mol |

| CAS Number | 536702-12-2 |

| LogP | 5.575 |

| Anticancer IC50 | <10 µM |

| Antimicrobial MIC | 8 - 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.